molecular formula C18H21ClN2O2 B2644771 2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide CAS No. 952966-50-6

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide

Cat. No. B2644771
CAS RN: 952966-50-6
M. Wt: 332.83
InChI Key: YQQFLQXWKZGOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide” is also known as Meclofenoxate . It is a central nervous system stimulant that mainly acts on the cerebral cortex, promotes the redox of brain cells, increases the utilization of sugar, can regulate the metabolism of nerve cells, and promote the excitation of the nervous system in a state of inhibition . It is an effective drug for stimulating the spirit and inhibiting fatigue .


Synthesis Analysis

Meclofenoxate can be prepared by esterification of p-chlorophenoxyacetic acid, dimethylaminoethanol, m-xylene, and p-toluenesulfonic acid . The synthesis involves two steps: firstly, m-dichlorobenzene is adopted as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether . Then, acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride to prepare 2-chloro-4- (4-chlorophenoxy)-hypnone .


Molecular Structure Analysis

The molecular formula of the compound is C12H16ClNO3 . The molecular weight is 257.71 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Meclofenoxate include etherification and acylation . The etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether . The acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride to prepare 2-chloro-4- (4-chlorophenoxy)-hypnone .


Physical And Chemical Properties Analysis

Meclofenoxate has a melting point of 138-140 °C and a boiling point of 180 °C (Press: 9-10 Torr) . Its density is 1.2038 (rough estimate) and refractive index is 1.5200 (estimate) . The pKa value is 8.17±0.28 (Predicted) .

Scientific Research Applications

Mechanism of Action

Meclofenoxate mainly acts on the cerebral cortex, promotes the redox of brain cells, increases the utilization of sugar, can regulate the metabolism of nerve cells, and promote the excitation of the nervous system in a state of inhibition .

Safety and Hazards

Occasionally, Meclofenoxate can cause excitement, insomnia, blood pressure changes, vascular pain, or fatigue . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier.

Future Directions

As an important intermediate product of an agricultural fungicide-difenoconazole, Meclofenoxate can be prepared with high yield and high quality . Future research may focus on improving the synthesis process to increase yield and quality, and exploring its potential applications in other fields.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-21(2)16-7-3-14(4-8-16)11-12-20-18(22)13-23-17-9-5-15(19)6-10-17/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQFLQXWKZGOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.